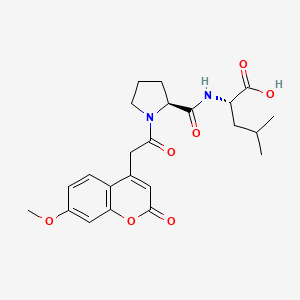

Mca-pro-leu-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

Mca-PL (三氟乙酸盐) 的合成涉及香豆素标记肽与 L-脯氨酸和 L-亮氨酸残基的偶联。 反应条件通常包括使用甲酸作为溶剂,最终产物以三氟乙酸盐形式分离 .

工业生产方法

Mca-PL (三氟乙酸盐) 的工业生产方法没有广泛的文献记载。 该化合物可从 Cayman Chemical 和 Bertin Bioreagent 等供应商处商购,表明其产量足以满足研究需求 .

化学反应分析

反应类型

Mca-PL (三氟乙酸盐) 主要由于其结构中存在反应性官能团而发生取代反应。 该化合物在适当条件下还可以参与氧化和还原反应 .

常用试剂和条件

涉及 Mca-PL (三氟乙酸盐) 的反应中使用的常用试剂包括甲酸(用作溶剂)以及用于肽合成的各种偶联剂 . 反应通常在温和条件下进行,以保持肽结构的完整性。

主要生成物

涉及 Mca-PL (三氟乙酸盐) 的反应中形成的主要产物通常是基质金属蛋白酶的荧光底物,例如 Mca-PLGL-Dpa-AR-NH2 .

科学研究应用

Mca-PL (三氟乙酸盐) 具有广泛的科学研究应用:

作用机制

Mca-PL (三氟乙酸盐) 通过作为基质金属蛋白酶的底物发挥作用。 当这些酶切割化合物内的肽键时,会产生荧光信号,从而可以检测和量化酶活性 . Mca-PL (三氟乙酸盐) 的分子靶标是基质金属蛋白酶-2 和基质金属蛋白酶-7,它们参与与组织重塑和炎症相关的各种细胞通路 .

相似化合物的比较

Mca-PL (三氟乙酸盐) 可以与其他用作基质金属蛋白酶底物的荧光肽进行比较。类似的化合物包括:

Mca-PLGL-Dpa-AR-NH2: 另一种基质金属蛋白酶-2 和基质金属蛋白酶-7 的荧光底物.

Mca-Pro-Leu-OH: 一种相关的化合物,用作涉及基质金属蛋白酶的研究中的对照.

生物活性

Mca-Pro-Leu-OH, also known as 7-Methoxycoumarin-4-acetic acid Pro-Leu-OH, is a fluorogenic peptide substrate widely used in biochemical assays to study various enzymatic activities. This compound has been particularly noted for its interactions with peptidases and proteases, making it a valuable tool in biological research.

This compound is characterized by its molecular formula and structure, which contribute to its biological activity. The compound is often utilized in assays due to its ability to emit fluorescence upon hydrolysis, allowing for sensitive detection of enzyme activity.

| Property | Value |

|---|---|

| CAS Number | 140430-55-3 |

| Molecular Weight | 347.4 g/mol |

| Fluorescence Emission | λ_em = 405 nm |

| Fluorescence Excitation | λ_ex = 320 nm |

Biological Activity

This compound serves as a substrate for various enzymes, particularly matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE). Its hydrolysis leads to the release of a fluorescent signal, which can be quantitatively measured.

Enzymatic Assays

In enzymatic assays, this compound has shown significant activity with several peptidases, as illustrated in the following table:

| Enzyme | Km (µM) | Vmax (RFU/min) | Reference |

|---|---|---|---|

| MMP-3 | 0.15 | 142 | Nagase et al., 1994 |

| ACE | 2.70 | 54,400 | Nagase et al., 1994 |

| Neprilysin | ND | ND | Various studies |

Case Studies and Research Findings

- Matrix Metalloproteinases (MMPs) : this compound has been effectively used as a substrate for MMP-3, demonstrating its capability to facilitate the study of proteolytic processes in various biological contexts. The Km value indicates a high affinity for this enzyme, making it suitable for kinetic studies .

- Angiotensin-Converting Enzyme (ACE) : Research has shown that this compound can be employed to assess ACE activity under different physiological conditions. This is crucial for understanding the enzyme's role in the renin-angiotensin system and its implications in cardiovascular diseases .

- Fluorogenic Properties : The compound's fluorescence properties allow for real-time monitoring of enzymatic reactions. This feature has been exploited in various studies to develop assays that are sensitive and specific for target enzymes .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXAGDGQBGZNX-ROUUACIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746647 |

Source

|

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140430-55-3 |

Source

|

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。